molecular formula C6H4Cl2N2O B2795457 3,5-Dichloroisonicotinamide CAS No. 70593-51-0

3,5-Dichloroisonicotinamide

Cat. No. B2795457
CAS RN: 70593-51-0
M. Wt: 191.01
InChI Key: MGQHSBXCQUJESR-UHFFFAOYSA-N
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Patent
US07812166B2

Procedure details

The product from Example 1A (2.1 g, 11 mmol) in POCl3 (25 mL) was stirred at reflux overnight, allowed to cool to room temperature, poured onto ice, and extracted with ethyl acetate. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure to give 1.2 g of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 8.96 (s, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH2:6])=O>O=P(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CN=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CN=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.